1-((2-(5-Chloro-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-(5-Chloro-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole is a complex organic compound that features a benzofuran ring substituted with a chlorine atom, a dioxolane ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(5-Chloro-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole typically involves multiple steps. One common approach starts with the preparation of the 5-chloro-2-benzofuran precursor. This can be achieved by reacting p-chloroacetophenone with glacial acetic acid and a suitable catalyst . The resulting intermediate is then subjected to further reactions to introduce the dioxolane and triazole rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((2-(5-Chloro-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chlorine atom on the benzofuran ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-((2-(5-Chloro-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((2-(5-Chloro-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-chloro-2-benzofuranyl)(2-chlorophenyl)methyl]-1H-imidazole
- 1-[(5-bromo-2-benzofuranyl)phenylmethyl]-1H-imidazole
- 2-[(5-chloro-2-benzofuranyl)methoxy]-2-methylpropanoic acid
Uniqueness
1-((2-(5-Chloro-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
98519-05-2 |
---|---|
Molecular Formula |
C14H12ClN3O3 |
Molecular Weight |
305.71 g/mol |
IUPAC Name |
1-[[2-(5-chloro-1-benzofuran-2-yl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C14H12ClN3O3/c15-11-1-2-12-10(5-11)6-13(21-12)14(19-3-4-20-14)7-18-9-16-8-17-18/h1-2,5-6,8-9H,3-4,7H2 |
InChI Key |
HFBXMVJNVNWQML-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CN2C=NC=N2)C3=CC4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.